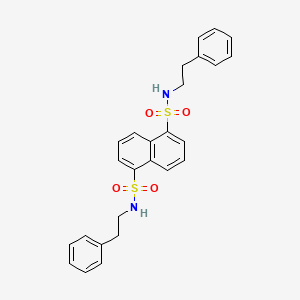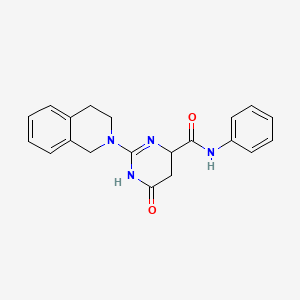
3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxy-4-methoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of ethoxy and methoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazole
- 5-(3-methylphenyl)-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both ethoxy and methoxy groups, which enhance its chemical reactivity and potential applications. Its specific substitution pattern also contributes to its distinct biological activities compared to other oxadiazoles.
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-22-16-11-13(8-9-15(16)21-3)17-19-18(23-20-17)14-7-5-6-12(2)10-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMFLWWAEKPACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide](/img/structure/B4224494.png)
![dimethyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4224511.png)
![7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4224515.png)
![1-[(2-chlorophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4224525.png)
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4224535.png)
![2-[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4224542.png)
![methyl 4-methyl-3-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4224551.png)
![1-(3-Methylphenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4224558.png)
![N-[4-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-N-methylacetamide;hydrochloride](/img/structure/B4224559.png)
![1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide](/img/structure/B4224561.png)

![1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4224580.png)
![4-tert-butyl-N-[1-(3-methylphenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4224584.png)
